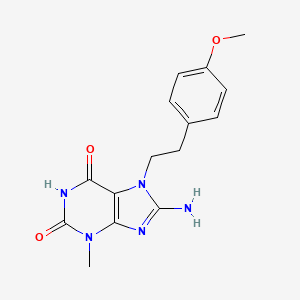
3,4-dibromo-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dibromo-1-benzothiophene is a brominated derivative of benzo[b]thiophene, an aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the benzo[b]thiophene ring. Benzo[b]thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry due to their unique structural and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzo[b]thiophene, 3,4-dibromo- typically involves the bromination of benzo[b]thiophene. One common method is the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of benzo[b]thiophene, 3,4-dibromo- may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced catalytic methods can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-dibromo-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Stille Coupling: Palladium catalysts, organostannanes, and bases in solvents like tetrahydrofuran (THF).
Major Products Formed:
Substituted Benzo[b]thiophenes: Products with various functional groups replacing the bromine atoms.
Coupled Products: Complex aromatic compounds formed through coupling reactions.
Applications De Recherche Scientifique
3,4-dibromo-1-benzothiophene has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Incorporated into conjugated polymers for electronic and optoelectronic applications due to its excellent conductive properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzo[b]thiophene, 3,4-dibromo- depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine atoms, which can undergo substitution or coupling reactions. In materials science, its electronic properties are exploited to enhance the performance of polymers and other materials . In medicinal chemistry, its interactions with biological targets are studied to develop new therapeutic agents .
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene: The parent compound without bromine substitution.
Benzo[c]thiophene: An isomer with a different arrangement of the thiophene ring.
Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.
Uniqueness: 3,4-dibromo-1-benzothiophene is unique due to the presence of bromine atoms, which enhance its reactivity and make it a valuable intermediate in various chemical reactions. Its structural features allow for diverse functionalization, making it a versatile compound in organic synthesis and materials science .
Propriétés
IUPAC Name |
3,4-dibromo-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2S/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAIFZVVTUNRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2834153.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2834155.png)

![6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine](/img/structure/B2834158.png)





![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2834171.png)
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2834172.png)
![2-cyano-N-[1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2834173.png)
